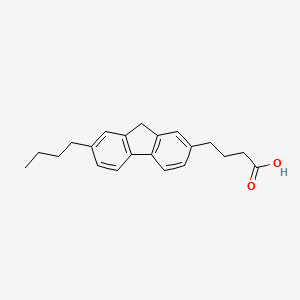

4-Aminobenzoic acid;undecan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

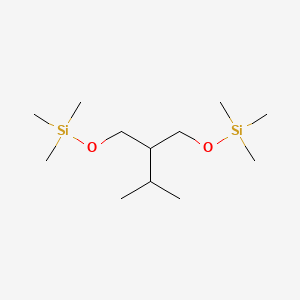

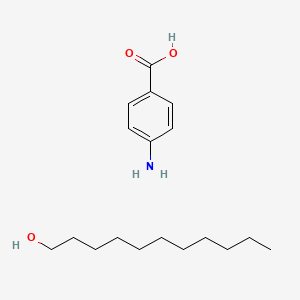

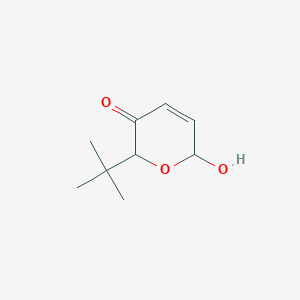

4-Aminobenzoic acid and undecan-1-ol are two distinct compoundsIt is a white solid that is slightly soluble in water It is a colorless, water-insoluble liquid with a floral citrus-like odor .

Métodos De Preparación

4-Aminobenzoic acid: can be synthesized through two main industrial routes:

Reduction of 4-nitrobenzoic acid: This method involves the reduction of 4-nitrobenzoic acid to produce 4-aminobenzoic acid.

Hoffman degradation of the monoamide derived from terephthalic acid: This method involves the degradation of the monoamide derived from terephthalic acid to produce 4-aminobenzoic acid.

Undecan-1-ol: is commonly produced by the reduction of undecanal, the analogous aldehyde .

Análisis De Reacciones Químicas

4-Aminobenzoic acid: undergoes various types of reactions:

Esterification: It can react with ethanol in the presence of sulfuric acid to form esters.

Reduction: It can be reduced to produce different derivatives.

Substitution: It can undergo substitution reactions due to the presence of amino and carboxyl groups.

Undecan-1-ol: can undergo oxidation to form undecanal and further oxidation to form undecanoic acid .

Aplicaciones Científicas De Investigación

4-Aminobenzoic acid: has extensive applications in scientific research:

Chemistry: It is used as a building block in the synthesis of various compounds.

Biology: It is an intermediate in the synthesis of folate by bacteria, plants, and fungi.

Industry: It is used in the preparation of folate and other compounds.

Undecan-1-ol: is used as a flavoring ingredient in foods due to its floral citrus-like odor .

Mecanismo De Acción

4-Aminobenzoic acid: acts as an intermediate in the synthesis of folate by bacteria, plants, and fungi. It is converted to folate through the action of enzymes such as 4-amino-4-deoxychorismate synthase and 4-amino-4-deoxychorismate lyase . Sulfonamide drugs interfere with this process by inhibiting the enzyme dihydropteroate synthetase .

Comparación Con Compuestos Similares

Similar Compounds

Benzoic acid: Similar to 4-aminobenzoic acid but lacks the amino group.

Salicylic acid: Similar structure but has a hydroxyl group instead of an amino group.

Undecanal: Similar to undecan-1-ol but is an aldehyde instead of an alcohol.

Uniqueness

4-Aminobenzoic acid: is unique due to its dual functional groups (amino and carboxyl) which allow it to participate in a variety of chemical reactions.

Undecan-1-ol: is unique due to its long carbon chain and its use as a flavoring agent.

Propiedades

Número CAS |

113422-77-8 |

|---|---|

Fórmula molecular |

C18H31NO3 |

Peso molecular |

309.4 g/mol |

Nombre IUPAC |

4-aminobenzoic acid;undecan-1-ol |

InChI |

InChI=1S/C11H24O.C7H7NO2/c1-2-3-4-5-6-7-8-9-10-11-12;8-6-3-1-5(2-4-6)7(9)10/h12H,2-11H2,1H3;1-4H,8H2,(H,9,10) |

Clave InChI |

JZCNWLFGKDWEHY-UHFFFAOYSA-N |

SMILES canónico |

CCCCCCCCCCCO.C1=CC(=CC=C1C(=O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Benzylpiperazin-1-yl)-2-oxoethyl]-4-phenylpyrrolidin-2-one](/img/structure/B14307695.png)

![N-[2-(1-Benzyl-1H-indol-3-yl)ethyl]formamide](/img/structure/B14307700.png)

![(Bicyclo[2.2.1]heptan-1-yl)methyl 2-methylprop-2-enoate](/img/structure/B14307733.png)